molecular formula C15H25N3O B2460356 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea CAS No. 941902-84-7

1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea

Cat. No. B2460356
CAS RN: 941902-84-7
M. Wt: 263.385
InChI Key: ATOOTUTXXSKTOR-UHFFFAOYSA-N
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Description

The compound “1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea” appears to contain a urea group, a p-tolyl group, and a dimethylamino group . The p-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, urea compounds can generally be synthesized by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The p-tolyl group, derived from toluene, would contribute a benzene ring structure to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Compounds containing a p-tolyl group, for example, would likely have properties influenced by the presence of this aromatic group .

Scientific Research Applications

properties

IUPAC Name

1-[2-(dimethylamino)-3-methylbutyl]-3-(4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11(2)14(18(4)5)10-16-15(19)17-13-8-6-12(3)7-9-13/h6-9,11,14H,10H2,1-5H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOOTUTXXSKTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC(C(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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